

# Furo[3,2-d]pyrimidine-2,4-diol chemical properties and characterization

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## Compound of Interest

Compound Name: **Furo[3,2-d]pyrimidine-2,4-diol**

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## An In-Depth Technical Guide to the Furo[3,2-d]pyrimidine-2,4-diol Core

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the Furo[3,2-d]pyrimidine Scaffold

The furo[3,2-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. As a bioisostere of purine, this scaffold is a key pharmacophore in the development of a diverse range of therapeutic agents. Derivatives of the furo[3,2-d]pyrimidine family have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and enzyme inhibitory properties.<sup>[1]</sup> This is largely due to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets.<sup>[1]</sup> This technical guide provides a comprehensive overview of the fundamental **Furo[3,2-d]pyrimidine-2,4-diol** core, detailing its chemical properties, a proposed synthetic route, and in-depth characterization methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this promising heterocyclic system.

## Core Chemical Properties and Tautomerism

**Furo[3,2-d]pyrimidine-2,4-diol**, also known by its tautomeric name Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione, possesses the molecular formula  $C_6H_4N_2O_3$  and a molecular weight of 152.11 g/mol. [2] The fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring results in a planar, bicyclic system with unique electronic characteristics that are pivotal to its biological activity.

A critical chemical feature of this molecule is the existence of keto-enol tautomerism. The "diol" nomenclature suggests two hydroxyl groups on the pyrimidine ring, while the "dione" form indicates two carbonyl groups with protons residing on the nitrogen atoms. Theoretical and experimental studies on related 4-hydroxypyrimidine systems have shown that the keto (or dione) form is generally the more stable and predominant tautomer in the gas phase and in solution. [3][4] This preference is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. [5] Therefore, for the remainder of this guide, Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione will be considered the major tautomer.

#### Tautomeric Equilibrium of the Furo[3,2-d]pyrimidine Core

Caption: Predominant keto and minor enol tautomers of the core structure.

## Physicochemical Properties

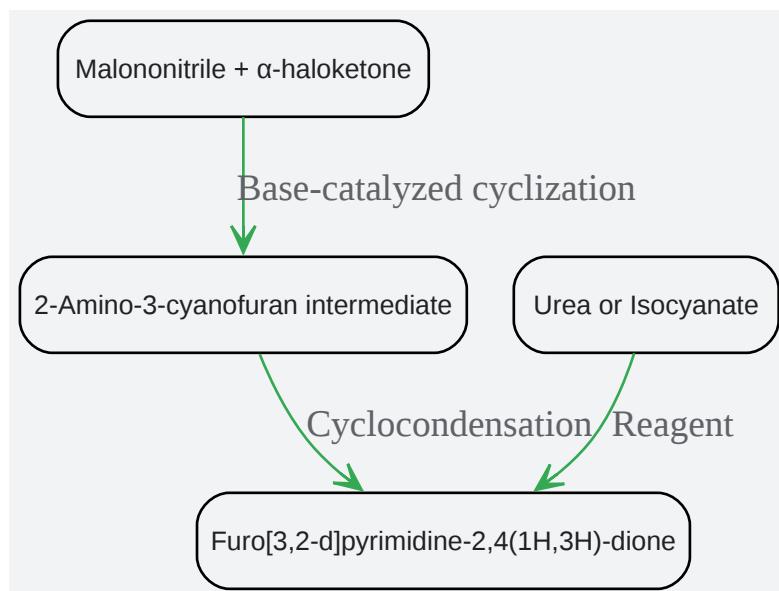
A summary of the calculated physicochemical properties for Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is presented below. These values are crucial for predicting the compound's behavior in biological systems.

Property	Value	Source
Molecular Formula	$C_6H_4N_2O_3$	[2]
Molecular Weight	152.11 g/mol	[2]
XLogP3-AA	-0.2	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Topological Polar Surface Area	71.3 $\text{\AA}^2$	[2]

# Proposed Synthesis of the Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione Core

While a specific, detailed synthesis for the unsubstituted Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is not readily available in the peer-reviewed literature, a plausible and robust synthetic route can be proposed based on established methodologies for constructing related furo[3,2-d]pyrimidinone and 2-aminofuran systems.<sup>[2][6]</sup> The proposed pathway involves the synthesis of a key 2-amino-3-cyanofuran intermediate, followed by cyclization to form the pyrimidinedione ring.

## Proposed Synthetic Workflow



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Caption: A plausible synthetic route to the target core structure.

## Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions.

### Step 1: Synthesis of 2-Amino-3-cyanofuran

- To a solution of malononitrile (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) at 0 °C.

- Stir the mixture for 30 minutes, then add an appropriate  $\alpha$ -haloketone (e.g., chloroacetaldehyde) (1.0 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-cyanofuran, which can be purified by column chromatography.

**Causality:** This is a classic Gewald-type reaction for the synthesis of 2-aminothiophenes, adapted here for furan synthesis. The base deprotonates the active methylene of malononitrile, which then acts as a nucleophile, attacking the  $\alpha$ -haloketone. Subsequent intramolecular cyclization and dehydration afford the desired 2-amino-3-cyanofuran intermediate.

#### Step 2: Cyclization to Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione

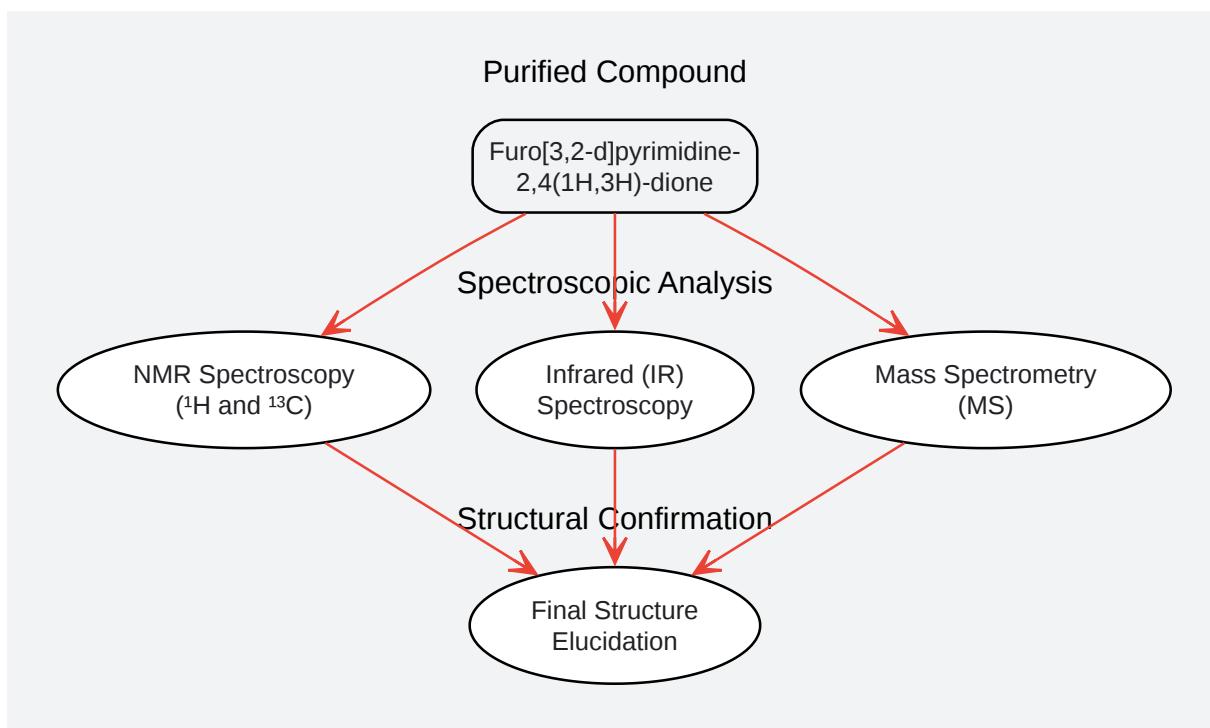
- In a round-bottom flask, dissolve the 2-amino-3-cyanofuran intermediate (1.0 eq) and urea (2.0 eq) in a high-boiling polar solvent like dimethylformamide (DMF).
- Heat the reaction mixture to reflux (approximately 150-160 °C) for 6-12 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

**Causality:** This step involves the cyclocondensation of the aminonitrile with urea. The amino group of the furan attacks one of the carbonyl carbons of urea, followed by an intramolecular cyclization of the nitrile group with the other nitrogen of the urea, and subsequent tautomerization to form the stable pyrimidinedione ring. The use of a high temperature is necessary to drive the reaction to completion.

# Comprehensive Characterization

Due to the lack of published experimental spectra for Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione, the following characterization data is predicted based on the analysis of its constituent parts, primarily the uracil moiety, and related fused pyrimidine systems.[\[5\]](#)[\[7\]](#)[\[8\]](#)

## Analytical Characterization Workflow



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Caption: A standard workflow for the structural elucidation of the title compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be relatively simple. Two signals corresponding to the protons on the furan ring should be observed in the aromatic region, likely as doublets due to coupling. Two broader signals, exchangeable with D<sub>2</sub>O, are expected for the N-H protons of the pyrimidine ring. The exact chemical shifts will be influenced by the solvent used. Based on data for uracil and similar heterocycles, the furan protons would likely appear between  $\delta$  6.0 and 8.0 ppm, and the N-H protons between  $\delta$  10.0 and 12.0 ppm in a solvent like DMSO-d<sub>6</sub>.[\[9\]](#)[\[10\]](#)

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. Two signals will be in the carbonyl region (typically  $\delta$  150-170 ppm) corresponding to the C2 and C4 carbons of the pyrimidine ring. The remaining four signals will correspond to the carbons of the furan ring and the C5 and C6 carbons of the pyrimidine ring. The chemical shifts for the carbonyl carbons of uracil in DMSO-d<sub>6</sub> are approximately 151 ppm (C2) and 164 ppm (C4).[\[7\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

- N-H Stretching: Broad absorption bands are expected in the region of 3100-3300  $\text{cm}^{-1}$  corresponding to the N-H stretching vibrations of the pyrimidine ring.
- C=O Stretching: Strong, sharp absorption bands characteristic of the carbonyl groups should be present in the region of 1650-1750  $\text{cm}^{-1}$ . The IR spectrum of uracil shows strong C=O stretching bands around 1660  $\text{cm}^{-1}$ .[\[5\]](#)
- C=C and C=N Stretching: Absorptions in the 1500-1650  $\text{cm}^{-1}$  region will correspond to the C=C and C=N stretching vibrations of the fused ring system.
- C-O Stretching: A band corresponding to the C-O-C stretching of the furan ring is expected around 1000-1200  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  152, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the characteristic retro-Diels-Alder cleavage of the pyrimidine ring, leading to the loss of HNCO fragments, which is a common fragmentation pathway for uracil and its derivatives.[\[11\]](#)

## Potential Biological Significance and Applications

Given that **Furo[3,2-d]pyrimidine-2,4-diol** is a structural analog of purine nucleobases, it holds significant potential as a scaffold in drug discovery. The furopyrimidine core is present in numerous compounds with demonstrated biological activities:

- Kinase Inhibition: Many fuopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[12]
- Antiviral Activity: The structural similarity to nucleosides allows for the design of fuopyrimidine-based compounds that can interfere with viral replication.[13]
- Anticancer Properties: Derivatives of the isomeric furo[2,3-d]pyrimidine have shown significant cytotoxic activity against various cancer cell lines.[14]

The **Furo[3,2-d]pyrimidine-2,4-diol** core, therefore, represents a valuable starting point for the synthesis of compound libraries for screening against a wide range of therapeutic targets.

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